molecular formula C13H9BrCl2OZn B14871326 4-(3,5-Dichlorophenoxymethyl)phenylZinc bromide

4-(3,5-Dichlorophenoxymethyl)phenylZinc bromide

Cat. No.: B14871326
M. Wt: 397.4 g/mol
InChI Key: DIRRWKYONSATGT-UHFFFAOYSA-M
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Description

4-(3,5-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of the zinc atom in the molecule allows it to participate in a variety of reactions, making it a versatile reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(3,5-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(3,5-dichlorophenoxymethyl)phenyl bromide+Zn4-(3,5-dichlorophenoxymethyl)phenylzinc bromide\text{4-(3,5-dichlorophenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(3,5-dichlorophenoxymethyl)phenyl bromide+Zn→4-(3,5-dichlorophenoxymethyl)phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity zinc and solvents is crucial to avoid contamination and side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dichlorophenoxymethyl)phenylzinc bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with various electrophiles to form new carbon-carbon bonds.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and other electrophilic compounds.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-(3,5-dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(3,5-dichlorophenoxymethyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the stabilization provided by the THF solvent.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide

Comparison

Compared to other organozinc compounds, 4-(3,5-dichlorophenoxymethyl)phenylzinc bromide is unique due to the presence of the 3,5-dichlorophenoxymethyl group, which can impart different reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of compounds where specific substitution patterns are required.

Properties

Molecular Formula

C13H9BrCl2OZn

Molecular Weight

397.4 g/mol

IUPAC Name

bromozinc(1+);1,3-dichloro-5-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

DIRRWKYONSATGT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=CC(=CC(=C2)Cl)Cl.[Zn+]Br

Origin of Product

United States

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